N-Acetyl-beta-D-glucosamine tetraacetate

Description

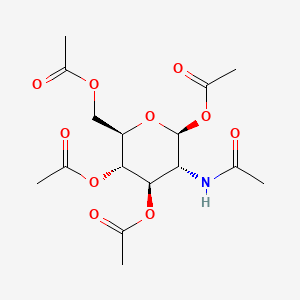

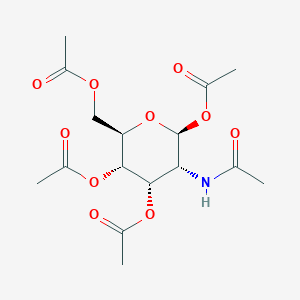

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of N-Acetyl-β-D-glucosamine Tetraacetate

Introduction: Elucidating the Molecular Architecture of a Key Carbohydrate Derivative

N-Acetyl-β-D-glucosamine tetraacetate, a fully protected derivative of the ubiquitous amino sugar N-acetylglucosamine (GlcNAc), serves as a critical intermediate in chemical glycobiology and the synthesis of complex glycans, glycoproteins, and other bioactive molecules. Its peracetylated nature renders it soluble in common organic solvents, facilitating a wide range of chemical transformations that are not feasible with its unprotected, highly polar counterpart. A thorough understanding of its three-dimensional structure is paramount for researchers in drug development and carbohydrate chemistry, as the stereochemistry and conformation directly influence its reactivity and biological interactions. This guide provides a comprehensive, in-depth analysis of the structural elucidation of N-Acetyl-β-D-glucosamine tetraacetate, integrating field-proven insights with rigorous scientific protocols. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and validated approach to its structural characterization.

Physicochemical Properties: A Foundation for Analysis

A precise understanding of the fundamental physicochemical properties of N-Acetyl-β-D-glucosamine tetraacetate is the starting point for any structural investigation. These properties inform decisions on solvent selection for synthesis and analysis, purification methods, and appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₁₀ | PubChem[1] |

| Molecular Weight | 389.35 g/mol | PubChem[1] |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | PubChem[1] |

| CAS Number | 7772-79-4 | PubChem[1] |

| Appearance | White crystalline solid | |

| Melting Point | 186-189 °C |

Synthesis and Purification: The Gateway to Structural Analysis

The journey to structural elucidation begins with the synthesis of high-purity N-Acetyl-β-D-glucosamine tetraacetate. The following protocol is a robust and reproducible method for its preparation, starting from the commercially available N-Acetyl-D-glucosamine. The rationale behind each step is to ensure complete acetylation while minimizing side reactions and facilitating straightforward purification.

Experimental Protocol: Synthesis

Objective: To achieve per-O-acetylation of N-Acetyl-D-glucosamine to yield N-Acetyl-β-D-glucosamine tetraacetate.

Materials:

-

N-Acetyl-D-glucosamine

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve N-Acetyl-D-glucosamine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous pyridine is critical as it acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is essential to control the exothermic nature of the acetylation reaction and to minimize the formation of colored impurities.

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The excess acetic anhydride serves as the acetylating agent. The reaction is typically allowed to proceed for several hours to overnight at room temperature to ensure complete acetylation of all hydroxyl groups.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by the slow addition of ice-cold water to hydrolyze the excess acetic anhydride.

-

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove acetic acid and pyridine, followed by a water wash, and finally a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

Spectroscopic Characterization: Deciphering the Molecular Signature

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized N-Acetyl-β-D-glucosamine tetraacetate. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-Acetyl-β-D-glucosamine tetraacetate, the spectrum is expected to show distinct signals for the pyranose ring protons, the N-acetyl protons, and the O-acetyl protons.

Interpreted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.70 | d | 1H | H-1 | The anomeric proton is deshielded due to the adjacent oxygen atoms and exhibits a doublet due to coupling with H-2. |

| ~5.25 | t | 1H | H-3 | Coupled to H-2 and H-4, appearing as a triplet. |

| ~5.10 | t | 1H | H-4 | Coupled to H-3 and H-5, appearing as a triplet. |

| ~4.25 | m | 1H | H-2 | Coupled to H-1 and H-3, appearing as a multiplet. |

| ~4.15 | dd | 1H | H-6a | Part of the CH₂OAc group, diastereotopic with H-6b. |

| ~4.00 | dd | 1H | H-6b | Part of the CH₂OAc group, diastereotopic with H-6a. |

| ~3.85 | m | 1H | H-5 | Coupled to H-4, H-6a, and H-6b, appearing as a multiplet. |

| ~2.10, 2.05, 2.03, 1.95 | 4 x s | 12H | 4 x O-Acetyl CH₃ | The four O-acetyl groups are in slightly different chemical environments, leading to four distinct singlets. |

| ~1.90 | s | 3H | N-Acetyl CH₃ | The N-acetyl methyl protons appear as a singlet, typically upfield from the O-acetyl protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Interpreted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-171 | 4 x O-C=O | Carbonyl carbons of the O-acetyl groups. |

| ~169 | N-C=O | Carbonyl carbon of the N-acetyl group. |

| ~92 | C-1 | The anomeric carbon is significantly downfield due to being attached to two oxygen atoms. |

| ~72-73 | C-3, C-5 | Ring carbons attached to oxygen. |

| ~68 | C-4 | Ring carbon attached to oxygen. |

| ~62 | C-6 | The exocyclic CH₂OAc carbon. |

| ~53 | C-2 | The ring carbon attached to the nitrogen atom. |

| ~23 | N-Acetyl CH₃ | The methyl carbon of the N-acetyl group. |

| ~20-21 | 4 x O-Acetyl CH₃ | The methyl carbons of the four O-acetyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the crystalline N-Acetyl-β-D-glucosamine tetraacetate is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpreted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2950 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1750 | C=O stretch | Ester (O-Acetyl) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1230 | C-O stretch | Ester |

| ~1040 | C-O stretch | Pyranose ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Expected EI-MS Fragmentation Pattern:

The mass spectrum of N-Acetyl-β-D-glucosamine tetraacetate is expected to show a molecular ion peak ([M]⁺) at m/z 389. The fragmentation pattern will be characterized by the sequential loss of acetyl groups (as ketene, 42 Da, or acetic acid, 60 Da) and fragments arising from the cleavage of the pyranose ring.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/hexane or ethyl acetate/petroleum ether. The process should be undisturbed to allow for the growth of well-ordered crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to obtain the final crystal structure. The crystal structure of N-Acetyl-β-D-glucosamine tetraacetate has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 106889.[1]

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of N-Acetyl-β-D-glucosamine tetraacetate is a prime example of the necessity of a multi-pronged analytical approach. While each technique provides a piece of the puzzle, it is the convergence of data from NMR, FTIR, MS, and ultimately, the definitive three-dimensional structure from X-ray crystallography, that provides an unassailable confirmation of its molecular architecture. This in-depth understanding is not merely an academic exercise; it is the bedrock upon which further synthetic strategies and biological investigations are built, empowering researchers in their quest to develop novel therapeutics and understand complex biological systems.

References

N-Acetyl-beta-D-glucosamine tetraacetate synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Acetyl-β-D-glucosamine Tetraacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-β-D-glucosamine tetraacetate, a pivotal building block in modern carbohydrate chemistry and glycobiology. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal relationships behind methodological choices, and the self-validating protocols required for reproducible, high-yield synthesis. We will explore the mechanistic roles of key reagents, detail a robust experimental workflow from reaction setup to purification and characterization, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Peracetylated Glucosamine

N-Acetyl-β-D-glucosamine tetraacetate, also referred to as 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine or pentaacetyl-β-D-glucosamine, is a fully protected derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc).[1] GlcNAc itself is a fundamental component of numerous biopolymers, including bacterial peptidoglycan and eukaryotic glycoproteins.[2] The strategic value of its peracetylated form lies in its enhanced stability and solubility in organic solvents, transforming it from a highly polar, water-soluble sugar into a versatile synthetic intermediate.

The installation of acetyl protecting groups serves two primary functions:

-

Masking Reactivity : It temporarily blocks the hydroxyl groups, preventing unwanted side reactions and allowing for precise chemical manipulation at other sites.

-

Influencing Stereoselectivity : The acetyl group at the C-2 position can exert "neighboring group participation," a critical phenomenon that directs the stereochemical outcome of glycosylation reactions to favor the formation of 1,2-trans glycosidic linkages.[3]

Consequently, N-Acetyl-β-D-glucosamine tetraacetate is a cornerstone glycosyl donor, enabling the controlled synthesis of complex oligosaccharides and glycoconjugates essential for drug discovery and biological research.[4]

The Core Synthesis Pathway: Peracetylation Dynamics

The most common and efficient route to N-Acetyl-β-D-glucosamine tetraacetate is the direct peracetylation of N-acetyl-D-glucosamine using acetic anhydride in the presence of pyridine. This seemingly straightforward transformation involves a sophisticated interplay of catalysis and reaction dynamics.

Deconstruction of Reagent Roles: A Mechanistic Perspective

A successful synthesis hinges on understanding the precise function of each component.

-

Starting Material (N-Acetyl-D-glucosamine) : This substrate presents four secondary hydroxyl groups (at C-1, C-3, C-4, C-6) that are targets for O-acetylation. The N-acetyl group is already present and remains stable under these conditions.

-

Acetylation Agent (Acetic Anhydride, Ac₂O) : Acetic anhydride is a powerful and convenient acetylating agent. Its reactivity stems from the two carbonyl carbons, which are highly electrophilic. The acetate ion is an excellent leaving group, which thermodynamically favors the reaction.[5]

-

Solvent & Catalyst (Pyridine) : Pyridine is not merely a solvent; it plays multiple, critical roles in the reaction's success.

-

Solvent : It effectively dissolves the polar carbohydrate starting material.[6]

-

Acid Scavenger : The acetylation reaction produces one equivalent of acetic acid for each hydroxyl group that reacts. Pyridine, as a base, neutralizes this acidic byproduct, forming pyridinium acetate. This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the fully acetylated product.[7][8]

-

Nucleophilic Catalyst : This is the most crucial role from an efficiency standpoint. Pyridine acts as a nucleophilic catalyst by attacking the electrophilic carbonyl of acetic anhydride. This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is a significantly more potent acetylating agent than acetic anhydride itself, dramatically accelerating the rate of reaction.[9][10]

-

Reaction Mechanism: The Pathway to Peracetylation

The mechanism proceeds via the formation of the N-acetylpyridinium ion, which is then attacked by the nucleophilic hydroxyl groups of the sugar.

Caption: Catalytic cycle for pyridine-mediated acetylation.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution of each step provides confidence in the final outcome. Success requires meticulous attention to anhydrous conditions to prevent premature hydrolysis of the acetic anhydride.

Step-by-Step Methodology

-

Reaction Setup (Anhydrous Conditions)

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-acetyl-D-glucosamine (1.0 eq).

-

Add anhydrous pyridine (approx. 5-10 mL per gram of sugar). Stir the suspension until the sugar is fully dissolved.

-

Cool the flask to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon adding the anhydride.[6]

-

Slowly add acetic anhydride (Ac₂O, 1.5-2.0 eq per hydroxyl group; typically 6-8 eq total) to the stirred solution dropwise via syringe.[6]

-

-

Reaction Execution and Monitoring

-

Remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The polar starting material (Rf ≈ 0) will be converted to a much less polar product with a higher Rf value (e.g., Rf ≈ 0.4-0.5). The reaction is typically complete within 12-24 hours.[11]

-

-

Work-up and Quenching

-

Once the starting material is consumed (as per TLC), cool the flask back to 0 °C.

-

Carefully quench the reaction by slowly adding methanol to consume any excess acetic anhydride.

-

Remove the pyridine and methanol under reduced pressure (co-evaporate with toluene to remove the final traces of pyridine).[11]

-

Dissolve the resulting residue in an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification

-

The crude solid can be purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

-

Alternatively, high-purity product can often be obtained by recrystallization from a solvent system like ethyl acetate/hexane or ethanol.[12]

-

Quantitative Data Summary

| Parameter | Value | Rationale / Notes |

| N-acetyl-D-glucosamine | 1.0 eq | Starting substrate. |

| Acetic Anhydride | 6.0 - 8.0 eq | Excess ensures complete acetylation of all four hydroxyl groups. |

| Anhydrous Pyridine | 5-10 mL/g | Acts as solvent and catalyst; must be anhydrous. |

| Reaction Temperature | 0 °C to Room Temp. | Initial cooling manages exothermicity; RT drives reaction to completion. |

| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |

| Expected Yield | > 85% | Yield is dependent on purity of reagents and anhydrous technique. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is paramount.

-

NMR Spectroscopy :

-

¹H NMR : The spectrum will show characteristic singlets in the δ 1.9-2.2 ppm region corresponding to the five acetyl methyl groups (four O-acetyl, one N-acetyl). The anomeric proton (H-1) typically appears as a doublet around δ 5.7-6.0 ppm. Its coupling constant (J₁,₂) of ~8-9 Hz is diagnostic of the β-anomeric configuration.[13]

-

¹³C NMR : The spectrum will show five distinct acetyl methyl carbons (around δ 20-23 ppm) and five carbonyl carbons (around δ 169-171 ppm). The anomeric carbon (C-1) signal appears around δ 92 ppm.[14][15]

-

-

Mass Spectrometry (MS) : ESI-MS will show the expected molecular ion peak for the product (e.g., [M+Na]⁺).

-

Melting Point (MP) : The measured melting point of the purified solid should be sharp and consistent with literature values (approx. 187-189 °C).

Conclusion

The synthesis of N-Acetyl-β-D-glucosamine tetraacetate via peracetylation with acetic anhydride and pyridine is a robust and fundamental procedure in carbohydrate chemistry. Its success relies not on complex equipment, but on a thorough understanding of the reaction mechanism, the multifaceted role of the pyridine catalyst, and meticulous execution of anhydrous techniques. The resulting product is a stable, versatile, and high-value intermediate, indispensable for the synthesis of biologically relevant glycans and glycoconjugates, thereby empowering further research in chemical biology and drug development.

References

- 1. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. esaral.com [esaral.com]

- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

biological role of N-Acetyl-beta-D-glucosamine tetraacetate

An In-depth Technical Guide to the Biological Role of N-Acetyl-β-D-glucosamine Tetraacetate

Foreword: From Structural Component to Dynamic Regulator

For decades, N-Acetyl-D-glucosamine (GlcNAc) was primarily recognized as a fundamental building block of complex carbohydrates and structural polymers like chitin.[1][2] However, the discovery of O-linked GlcNAcylation (O-GlcNAc)—a dynamic and reversible post-translational modification of intracellular proteins—has catapulted this simple sugar into the spotlight as a critical regulator of cellular signaling, rivaling the significance of protein phosphorylation.[1][3] Understanding and manipulating this modification is paramount for researchers in fields ranging from oncology to neurobiology.

This guide focuses on N-Acetyl-β-D-glucosamine tetraacetate, a synthetic, acetylated derivative of GlcNAc.[4] Its core biological role is not one of direct enzymatic inhibition or receptor binding, but rather as a highly effective cell-permeable prodrug. By masking the polar hydroxyl groups of GlcNAc with acetate esters, this compound readily crosses the lipid bilayer of cell membranes via passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, liberating GlcNAc and effectively "super-loading" the cell with the raw material for O-GlcNAcylation. This guide will dissect this mechanism, explore its applications as a research tool, and contextualize its use within the broader landscape of O-GlcNAc modulation for both basic science and therapeutic development.

Part 1: The O-GlcNAc Cycle: A Central Hub of Cellular Information

At the heart of N-Acetyl-β-D-glucosamine tetraacetate's utility is the O-GlcNAc cycle. This dynamic post-translational modification involves the attachment and removal of a single GlcNAc molecule to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3] This process is governed by a simple yet elegant enzymatic system:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding GlcNAc to proteins. OGT uses UDP-N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP), as its sugar donor.

-

O-GlcNAcase (OGA): The only enzyme that removes the modification, hydrolyzing the glycosidic bond to release GlcNAc.[5][6]

This two-enzyme system creates a dynamic regulatory cycle that integrates cellular nutrient status (via the HBP) with the functional state of thousands of proteins. O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, creating a complex interplay where the two modifications can be mutually exclusive, leading to intricate control over protein function, stability, and localization.[1]

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine: Production and Applications [mdpi.com]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 6. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

<_-3a_corerequirements>## An In-depth Technical Guide on N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4)

Foundational Overview

This compound is a fully acetylated derivative of N-acetyl-D-glucosamine (GlcNAc). The presence of four acetate esters significantly increases its lipophilicity, thereby enhancing its ability to cross cell membranes.[1] This characteristic makes it an effective prodrug for intracellular delivery of GlcNAc. Once inside the cell, ubiquitous cytoplasmic esterases hydrolyze the acetate groups, releasing GlcNAc. This elevation in intracellular GlcNAc concentration directly feeds into the hexosamine biosynthetic pathway, increasing the pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). Consequently, this leads to a global increase in protein O-GlcNAcylation.[1]

This dynamic and reversible post-translational modification, occurring on serine and threonine residues of nuclear and cytoplasmic proteins, is analogous in many ways to phosphorylation and plays a critical regulatory role in a vast array of cellular processes.[2][3][4] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4] Therefore, this compound serves as an invaluable tool for investigating the functional consequences of increased O-GlcNAcylation.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in experimental design.

| Property | Value |

| CAS Number | 7772-79-4[5][6][7] |

| Molecular Formula | C16H23NO10[5][7] |

| Molecular Weight | 389.36 g/mol [5][7] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 186-189 °C[5] |

| Solubility | Chloroform (Slightly, Heated, Sonicated), Methanol (Slightly, Heated, Sonicated)[5] |

| Purity | Typically ≥95%[7][8] |

Caption: Key structural features of the molecule.

Synthesis and Purification: A Laboratory Perspective

The synthesis of this compound is a standard procedure in carbohydrate chemistry, typically involving the peracetylation of N-acetyl-D-glucosamine.

Synthetic Protocol

The following is a generalized protocol for the synthesis of this compound.

Materials:

-

D-Glucosamine hydrochloride

-

Methanol

-

Sodium methoxide or another suitable base

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of N-acetyl-D-glucosamine: A common starting point is the N-acetylation of D-glucosamine. This can be achieved by first neutralizing D-glucosamine hydrochloride with a base like sodium methoxide in methanol to generate the free amine, followed by reaction with acetic anhydride.[9][10]

-

Peracetylation: The N-acetyl-D-glucosamine is then subjected to peracetylation. A widely used method involves dissolving the N-acetyl-D-glucosamine in pyridine, which acts as both a solvent and a catalyst, and then adding an excess of acetic anhydride.[11] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is then quenched, often by pouring it into ice-water. The product is extracted into an organic solvent such as dichloromethane. The organic layer is washed successively with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Strategy

The crude this compound is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any partially acetylated byproducts or other impurities.

Caption: A simplified workflow for the synthesis of the compound.

Core Applications in Research and Drug Discovery

The primary utility of this compound stems from its ability to reliably and potently increase intracellular O-GlcNAcylation.

Mechanism of Action: Augmenting the O-GlcNAc Cycle

Upon entering the cell, this compound is deacetylated to GlcNAc by intracellular esterases.[1] This liberated GlcNAc is then shunted into the hexosamine biosynthetic pathway, where it is converted to UDP-GlcNAc. This increase in the cellular concentration of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), drives the enzymatic addition of O-GlcNAc onto a multitude of target proteins.[3] This process is counterbalanced by the activity of O-GlcNAcase (OGA), which removes the modification.[3][12] By providing an abundance of substrate, this compound shifts the dynamic equilibrium of this cycle towards a state of hyper-O-GlcNAcylation.

Caption: The intracellular fate and effect on the O-GlcNAc cycle.

Experimental Protocols: A Practical Guide

4.2.1. In Vitro Cell Culture Studies

Objective: To investigate the functional consequences of elevated O-GlcNAcylation in a specific cell line.

Protocol:

-

Cell Seeding: Plate the cells of interest at a density that will ensure they are in a logarithmic growth phase at the time of harvest.

-

Reagent Preparation: Prepare a sterile stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 100 mM.

-

Treatment: On the day of treatment, dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. A typical starting concentration range is 50-100 µM. A vehicle-only (DMSO) control must be included.

-

Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis. To confirm the effectiveness of the treatment, it is crucial to perform a Western blot analysis using an antibody specific for O-GlcNAcylated proteins.

4.2.2. In Vivo Animal Studies

Objective: To evaluate the therapeutic potential of modulating O-GlcNAcylation in a preclinical disease model.

Protocol:

-

Animal Model Selection: Choose an animal model that recapitulates key aspects of the human disease being studied.

-

Formulation: Formulate this compound for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a suspension in 0.5% carboxymethylcellulose.

-

Dosing Regimen: The dose and frequency of administration will need to be determined through pilot studies or by consulting relevant literature.

-

Administration and Monitoring: Administer the compound to the treatment group and the vehicle to the control group. Monitor the animals for relevant behavioral, physiological, and molecular markers of disease progression and treatment efficacy.

Concluding Remarks

This compound is a cornerstone chemical probe for the study of O-GlcNAcylation. Its ability to permeate cells and serve as a precursor for UDP-GlcNAc provides a reliable method for upregulating this critical post-translational modification. This, in turn, allows for a detailed investigation of its role in a myriad of biological processes and its potential as a therapeutic target in a wide range of diseases. The methodologies and information presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific pursuits.

References

- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of N-Acetyl-beta-D-glucosamine Tetraacetate in Organic Solvents

Abstract

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful product development. N-Acetyl-beta-D-glucosamine tetraacetate, a peracetylated derivative of the naturally occurring amino sugar N-acetylglucosamine, is a compound of growing interest in various biochemical and pharmaceutical applications. Its solubility profile in organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its dissolution, presenting known solubility data, and offering a detailed experimental protocol for its determination.

The Molecular Portrait of this compound and the Primacy of Solubility

This compound (C16H23NO10, Molar Mass: 389.35 g/mol ) is a derivative of N-acetylglucosamine where the hydroxyl groups have been converted to acetate esters.[1] This structural modification dramatically alters the molecule's physicochemical properties, most notably its polarity and hydrogen bonding capacity, which in turn governs its solubility.

The solubility of this compound is a pivotal consideration in a multitude of applications:

-

Synthetic Chemistry: As a reactant or intermediate, its solubility in a reaction solvent is paramount for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization, a common method for purifying solid compounds, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Drug Delivery and Formulation: For therapeutic applications, the ability to dissolve the compound in a suitable solvent is often the first step in creating a viable dosage form.

This guide will provide the necessary framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents.

The Science of Dissolution: Why Acetylation Matters

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The acetylation of N-acetylglucosamine significantly reduces its polarity. The replacement of the polar hydroxyl (-OH) groups, which are strong hydrogen bond donors and acceptors, with less polar acetate (-OAc) groups, which are only weak hydrogen bond acceptors, has two major consequences:

-

Reduced Self-Association: The strong hydrogen bonding network that exists between molecules of the unacetylated sugar in the solid state is disrupted.

-

Increased Affinity for Organic Solvents: The acetylated molecule, now more lipophilic, can interact more favorably with the molecules of organic solvents through van der Waals forces and dipole-dipole interactions.

This transformation from a water-soluble, organic-insoluble parent sugar to a more organosoluble derivative is a common strategy in carbohydrate chemistry to facilitate reactions and analysis in non-aqueous media.[2][3][4][5][6]

Quantitative and Qualitative Solubility Profile

While a comprehensive, publicly available dataset for the solubility of this compound across a wide array of organic solvents is not available, existing data from chemical suppliers and the scientific literature provide a valuable starting point.

| Solvent | Chemical Formula | Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide (DMF) | C3H7NO | 30 | [7] |

| Dimethyl sulfoxide (DMSO) | C2H6OS | 20 | [7] |

Qualitative Observations:

-

Chloroform (CHCl3): Slightly soluble, with solubility increasing upon heating and sonication.

-

Methanol (CH3OH): Slightly soluble, with solubility increasing upon heating and sonication.

In stark contrast, the unacetylated parent compound, N-acetyl-D-glucosamine, is practically insoluble in most organic solvents but soluble in water.[8] This highlights the profound effect of peracetylation on the solubility profile.

A Practical Guide to Determining Solubility: An Experimental Protocol

For solvents where quantitative data is unavailable, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for a sufficient time to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved solid. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Gravimetric Method: Transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The solubility can then be calculated in terms of mass per volume.

-

Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtrate with a suitable mobile phase and analyze it by HPLC. The concentration of the solute in the filtrate can be determined from the calibration curve.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Similar to HPLC, a calibration curve is required. This method may be less suitable for this compound due to the lack of a strong chromophore.

-

Predicting Solubility: The Role of Solvent Properties

The choice of an appropriate solvent can be guided by considering the properties of both the solute and the solvent.

Solvent Polarity

A solvent's polarity is a measure of its ability to dissolve a solute. It is often quantified by the polarity index or the dielectric constant. For a relatively non-polar solute like this compound, it is expected that its solubility will be higher in solvents of low to moderate polarity.

Caption: Expected relationship between solvent polarity and solubility.

Practical Solvent Selection

-

For Chemical Reactions: Solvents like dichloromethane, chloroform, or ethyl acetate are often good choices for reactions involving acetylated sugars.

-

For Purification by Crystallization: A solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. This often involves a binary solvent mixture, such as ethanol/water or ethyl acetate/hexane.

-

For Biological Assays: DMSO and DMF are common choices for preparing stock solutions for in vitro studies due to their high solubilizing power for a wide range of organic compounds.[7]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in scientific research and development. The peracetylation of the parent sugar dramatically shifts its solubility profile from aqueous to organic media. While a comprehensive quantitative dataset is not fully available, this guide provides the theoretical framework, known data, and a robust experimental protocol to empower researchers to determine the solubility in their solvents of interest. A systematic approach to understanding and measuring solubility will undoubtedly facilitate the advancement of research and the development of new applications for this versatile compound.

References

- 1. This compound | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. tandfonline.com [tandfonline.com]

- 5. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl-β-D-glucosamine Tetraacetate: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Acetyl-β-D-glucosamine tetraacetate. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its purification, and its practical application as a pivotal building block in modern glycochemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

N-Acetyl-β-D-glucosamine tetraacetate, also known by synonyms such as β-D-Glucosamine pentaacetate or 2-(Acetylamino)-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate, is a fully protected derivative of the biologically crucial monosaccharide, N-Acetyl-D-glucosamine (GlcNAc).[1][2] The hydroxyl groups are protected as acetate esters, rendering the molecule soluble in a wide range of organic solvents and preventing unwanted side reactions during chemical synthesis. This strategic protection makes it an invaluable glycosyl donor for the controlled construction of complex oligosaccharides and glycoconjugates.

Its fundamental properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₁₀ | [3][4] |

| Molecular Weight | 389.35 g/mol | [4] |

| CAS Number | 7772-79-4 | [3][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 186-189 °C | [4] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL | [3] |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |

Section 2: Scientific Context and Key Applications

The primary utility of N-Acetyl-β-D-glucosamine tetraacetate stems from its role as a stable, versatile precursor in chemical synthesis. The native GlcNAc is a fundamental component of numerous vital biopolymers, including chitin, peptidoglycan, and glycosaminoglycans like hyaluronic acid (HA).[6][7][8]

Role as a Glycosyl Donor: In synthetic carbohydrate chemistry, the controlled formation of a glycosidic bond is the paramount challenge. N-Acetyl-β-D-glucosamine tetraacetate serves as an efficient "glycosyl donor." The acetate group at the anomeric position (C-1) can act as a leaving group, which, when activated by a Lewis acid (e.g., TMSOTf, AgOTf, or BF₃·OEt₂), allows for the stereoselective formation of a new glycosidic linkage with a "glycosyl acceptor" (an alcohol). The N-acetyl group at the C-2 position provides crucial "neighboring group participation," which directs the incoming acceptor to the opposite face, reliably yielding the biologically important β-(1,2-trans) linkage.[2][9]

Relevance to Hyaluronic Acid (HA) Biosynthesis: While the tetraacetate derivative itself is a synthetic tool, its core structure, GlcNAc, is a direct precursor for HA biosynthesis.[7][10] HA is a major component of the extracellular matrix, synovial fluid, and skin, responsible for tissue hydration and lubrication.[6][10] Some in vitro studies suggest that providing GlcNAc can stimulate HA synthesis by fibroblasts and other cells.[10] However, the efficacy of different glucosamine forms varies; for instance, glucosamine hydrochloride was found to increase HA production in synovium explants, whereas GlcNAc itself had no significant effect in that specific model.[6] Therefore, while this molecule is synthetically linked to the field, its direct biological activity in this per-acetylated form is limited; its utility lies in enabling the synthesis of complex carbohydrates that may interact with biological systems.

Section 3: Synthesis and Purification Workflow

The synthesis of N-Acetyl-β-D-glucosamine tetraacetate is a robust, multi-step process typically starting from the commercially available D-glucosamine hydrochloride. The workflow is designed to first selectively acetylate the amine and then per-O-acetylate the hydroxyl groups.

Figure 1: General workflow for the synthesis of N-Acetyl-β-D-glucosamine tetraacetate.

Step-by-Step Methodology:

-

N-Acetylation of D-Glucosamine:

-

Rationale: The starting material, D-glucosamine hydrochloride, must first be neutralized to liberate the reactive primary amine.

-

Protocol: D-glucosamine hydrochloride is suspended in a solvent like methanol. An equivalent of a base, such as sodium methoxide, is added to neutralize the hydrochloride salt, precipitating NaCl and generating the free glucosamine base in solution.[11] Acetic anhydride is then added. The more nucleophilic amine attacks the anhydride preferentially over the hydroxyl groups, yielding N-Acetyl-D-glucosamine (GlcNAc). The product often precipitates and can be isolated.

-

-

Per-O-Acetylation:

-

Rationale: To protect the hydroxyl groups, a full acetylation is performed. Pyridine is an excellent choice as it serves as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct, driving the reaction to completion.[12]

-

Protocol: The dried GlcNAc intermediate is dissolved in anhydrous pyridine. The solution is cooled in an ice bath, and an excess of acetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

-

Workup and Purification (Self-Validating System):

-

Rationale: The workup is designed to remove the pyridine and excess reagents, while the purification isolates the target compound based on its physicochemical properties.

-

Protocol:

-

The reaction mixture is poured into ice water to quench the excess acetic anhydride.

-

The aqueous solution is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.[13]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.[13] Purity is validated by a sharp, defined melting point and by the analytical methods described in the next section. Alternatively, for very high purity, silica gel column chromatography can be employed.[13]

-

-

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized N-Acetyl-β-D-glucosamine tetraacetate is critical. The following are expected analytical outcomes.

-

¹H NMR Spectroscopy: This technique confirms the presence of all expected proton environments. Key diagnostic signals include:

-

Anomeric Proton (H-1): A doublet around 5.7 ppm with a large coupling constant (J ≈ 8-9 Hz), confirming the β-configuration.[14]

-

Ring Protons (H-2 to H-6): A series of complex multiplets between ~3.9 and 5.2 ppm.[14]

-

Acetyl Protons: Four distinct singlets for the O-acetyl groups (OCOCH₃) typically between 1.9 and 2.1 ppm, and one singlet for the N-acetyl group (NHCOCH₃) around 1.8-1.9 ppm, integrating to 3 protons each.[14]

-

Amide Proton (NH): A doublet around 7.9 ppm, which may be broadened.[14]

-

-

¹³C NMR Spectroscopy: Provides a carbon count and confirms the chemical environment of each carbon atom. Expected signals include:

-

Carbonyl Carbons (C=O): Five signals in the range of 169-172 ppm.

-

Anomeric Carbon (C-1): A signal around 92-94 ppm.

-

Ring Carbons (C-2 to C-5): Signals typically between 50-80 ppm.

-

C-6 Carbon: A signal around 62-64 ppm.

-

Acetyl Methyl Carbons (CH₃): Five signals in the aliphatic region around 20-23 ppm.

-

-

Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight. The expected adduct ion would be [M+Na]⁺ at m/z 412.12, corresponding to the molecular formula C₁₆H₂₃NO₁₀.

Section 5: Experimental Protocol: Use as a Glycosyl Donor

This section provides a representative protocol for using N-Acetyl-β-D-glucosamine tetraacetate as a glycosyl donor in a Lewis acid-promoted glycosylation reaction.

Figure 2: Experimental workflow for a typical glycosylation reaction.

Detailed Methodology:

-

Preparation: To a flame-dried flask under an argon atmosphere, add N-Acetyl-β-D-glucosamine tetraacetate (1.2 equivalents), the glycosyl acceptor (1.0 equivalent, e.g., a protected monosaccharide with a free hydroxyl group), and activated 4 Å molecular sieves. Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

-

Activation: Cool the stirring suspension to -78 °C (dry ice/acetone bath). After 30 minutes, add a solution of a Lewis acid promoter, such as silver triflate (AgOTf, 1.5 equivalents), in anhydrous toluene dropwise via syringe.[9]

-

Reaction: Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction by adding a few drops of triethylamine. Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves and silver salts.

-

Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting residue is purified by flash column chromatography on silica gel to yield the desired disaccharide product. The success of the reaction is confirmed by NMR and mass spectrometry of the final product.

Section 6: Conclusion

N-Acetyl-β-D-glucosamine tetraacetate is more than a mere catalog chemical; it is a foundational tool for the precise assembly of complex carbohydrates. Its synthesis from D-glucosamine hydrochloride is a well-established and scalable process. The strategic placement of the N-acetyl group at C-2 ensures high stereocontrol in glycosylation reactions, making it a reliable building block for constructing oligosaccharides with β-GlcNAc linkages. Understanding the principles behind its synthesis, purification, and reactivity empowers researchers to confidently employ this versatile molecule in the pursuit of novel therapeutics, biological probes, and advanced materials.

References

- 1. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. chembk.com [chembk.com]

- 5. 10-239393 - n-acetyl-beta-d-glucosamine-tetraacetate | 777… [cymitquimica.com]

- 6. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TOPICAL N-ACETYL GLUCOSAMINE AND NIACINAMIDE INCREASE HYALURONAN IN VITRO. • Mattek - Part of Sartorius [mattek.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. BETA-D-GLUCOSAMINE PENTAACETATE(7772-79-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to N-Acetyl-β-D-glucosamine Tetraacetate: From Discovery to Contemporary Applications in Glycoscience

Foreword: Unmasking a Versatile Tool in Carbohydrate Chemistry

In the intricate world of glycoscience, where the subtle variations in sugar structures dictate profound biological outcomes, the ability to manipulate and build complex carbohydrates is paramount. Among the chemist's arsenal of tools, protected monosaccharides stand as fundamental building blocks, enabling the precise and controlled assembly of oligosaccharides and glycoconjugates. This guide delves into the history, synthesis, and multifaceted applications of one such pivotal molecule: N-Acetyl-β-D-glucosamine tetraacetate. Far from being a mere protected sugar, this compound has been instrumental in advancing our understanding of glycobiology and continues to be a cornerstone in the development of novel therapeutics and research agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this essential glycosyl donor, underpinned by field-proven insights and a robust scientific framework.

A Historical Perspective: The Dawn of Acetylated Amino Sugars

The story of N-Acetyl-β-D-glucosamine tetraacetate is intrinsically linked to the broader history of carbohydrate chemistry, a field that saw explosive growth in the early 20th century. While pinpointing a single "discovery" of this specific compound is challenging, its emergence is a direct consequence of the pioneering work on the structure and reactivity of amino sugars.

The early investigations into the composition of complex natural products like chitin and bacterial cell walls revealed the prevalence of N-acetylglucosamine (GlcNAc) as a fundamental monosaccharide unit.[1][2] However, the free sugar, with its multiple hydroxyl groups and an amino functionality, presented a significant challenge for selective chemical manipulation. The need to "protect" these reactive groups to achieve controlled glycosylation reactions became evident.

The work of early carbohydrate chemists, such as Phoebus Levene , who made seminal contributions to the structural elucidation of carbohydrates and nucleic acids, laid the groundwork for these synthetic endeavors.[3][4][5] The development of acetylation as a means to protect hydroxyl groups was a critical advancement. Acetylation techniques, often employing acetic anhydride in the presence of a base like pyridine or sodium acetate, became a standard procedure in carbohydrate chemistry. These methods allowed for the temporary masking of the hydroxyl groups, rendering the sugar soluble in organic solvents and paving the way for further chemical transformations.[6]

The synthesis of the fully acetylated derivative, N-Acetyl-β-D-glucosamine tetraacetate, was a logical and necessary step in harnessing the synthetic potential of GlcNAc. By acetylating the four hydroxyl groups, chemists created a stable, crystalline compound that could be readily purified and handled, and which served as a versatile precursor for the synthesis of more complex structures.

Physicochemical and Structural Characterization

A thorough understanding of the physical and chemical properties of N-Acetyl-β-D-glucosamine tetraacetate is essential for its effective use in research and development.

Core Properties

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₃NO₁₀ | [7] |

| Molecular Weight | 389.35 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 186-189 °C (lit.) | [8] |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |

| CAS Number | 7772-79-4 | [9] |

Structural Elucidation

The precise three-dimensional structure of N-Acetyl-β-D-glucosamine tetraacetate has been confirmed through various analytical techniques, most notably X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: 2D chemical structure of N-Acetyl-β-D-glucosamine tetraacetate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of N-Acetyl-β-D-glucosamine tetraacetate. The spectra exhibit characteristic signals for the acetyl groups, the pyranose ring protons and carbons, and the N-acetyl group.

¹H NMR (in CDCl₃): The spectrum typically shows four distinct singlets in the region of δ 1.9-2.1 ppm, corresponding to the methyl protons of the four O-acetyl groups and the N-acetyl group. The anomeric proton (H-1) appears as a doublet at approximately δ 5.7 ppm with a coupling constant (J) of around 8-9 Hz, which is characteristic of a β-anomeric configuration. The remaining ring protons resonate in the region of δ 3.8-5.2 ppm.[10]

¹³C NMR (in CDCl₃): The carbonyl carbons of the acetyl groups appear in the downfield region around δ 169-171 ppm. The anomeric carbon (C-1) resonates at approximately δ 92 ppm. The signals for the other ring carbons (C-2 to C-6) are found between δ 53 and 73 ppm. The methyl carbons of the acetyl groups are observed around δ 20-23 ppm.[11]

The IR spectrum of N-Acetyl-β-D-glucosamine tetraacetate displays characteristic absorption bands that confirm the presence of its functional groups. Strong carbonyl (C=O) stretching bands from the ester and amide groups are observed around 1740 cm⁻¹ and 1660 cm⁻¹, respectively. The N-H stretching of the amide is typically seen around 3300 cm⁻¹. The C-O stretching of the esters and the pyranose ring are also prominent in the fingerprint region.[7]

Synthesis and Manufacturing: A Practical Approach

The synthesis of N-Acetyl-β-D-glucosamine tetraacetate is a well-established procedure in carbohydrate chemistry, typically starting from the readily available N-acetyl-D-glucosamine. The primary goal of the synthesis is the per-O-acetylation of the hydroxyl groups.

The Underlying Chemistry: Per-O-Acetylation

The most common method for the synthesis involves the use of acetic anhydride as the acetylating agent, often in the presence of a base catalyst such as pyridine or sodium acetate. The base plays a dual role: it neutralizes the acetic acid byproduct and also acts as a nucleophilic catalyst.

The mechanism involves the nucleophilic attack of the hydroxyl groups of N-acetyl-D-glucosamine on the carbonyl carbon of acetic anhydride. The pyridine or acetate anion can act as a more potent nucleophile, forming a highly reactive acetylpyridinium or mixed anhydride intermediate, which is then readily attacked by the sugar's hydroxyl groups.

Caption: General workflow for the synthesis of N-Acetyl-β-D-glucosamine tetraacetate.

Detailed Experimental Protocol

The following protocol is a representative method for the laboratory-scale synthesis of N-Acetyl-β-D-glucosamine tetraacetate.

Materials:

-

N-Acetyl-D-glucosamine

-

Acetic Anhydride (reagent grade)

-

Pyridine (anhydrous)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, suspend N-acetyl-D-glucosamine (1.0 equivalent) in anhydrous pyridine (approximately 5-10 volumes). The suspension is stirred at room temperature.

-

Acetylation: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (5.0-6.0 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water. The product may precipitate as a white solid. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or a thick syrup. Recrystallization from a suitable solvent system, such as ethanol-water or isopropanol, yields the pure N-Acetyl-β-D-glucosamine tetraacetate as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous pyridine is crucial as water can hydrolyze the acetic anhydride, reducing the yield and complicating the purification.

-

Excess Acetic Anhydride: A significant excess of acetic anhydride is used to ensure the complete acetylation of all four hydroxyl groups.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between acetic anhydride and pyridine.

-

Aqueous Work-up and Washes: The series of washes is essential to remove the pyridine catalyst, unreacted acetic anhydride, and acetic acid byproduct, which are critical for obtaining a pure product.

Applications in Research and Drug Development

N-Acetyl-β-D-glucosamine tetraacetate is not merely a protected monosaccharide; it is a versatile building block and a key player in the synthesis of a wide array of biologically significant molecules.[12]

A Precursor for Glycosyl Donors

One of the primary applications of this compound is its conversion into more reactive glycosyl donors, such as glycosyl halides (e.g., bromides or chlorides) or thioglycosides. These activated forms are then used in glycosylation reactions to form glycosidic bonds with various acceptors, including other sugars, amino acids, or lipids.[13] The presence of the N-acetyl group at the C-2 position often directs the stereochemical outcome of the glycosylation, favoring the formation of the biologically important β-glycosidic linkage through neighboring group participation.

Synthesis of Complex Oligosaccharides and Glycoconjugates

N-Acetyl-β-D-glucosamine tetraacetate is a fundamental starting material for the synthesis of oligosaccharides found in glycoproteins and glycolipids.[14] For instance, it is a key component in the assembly of the chitobiose core of N-linked glycans and in the synthesis of fragments of bacterial peptidoglycan. The ability to chemically synthesize these complex structures is vital for studying their biological functions and for developing synthetic vaccines and diagnostics.

Caption: Role as a precursor in glycosylation reactions.

Probing Biological Systems

Per-O-acetylated sugars, like N-Acetyl-β-D-glucosamine tetraacetate, can be used as metabolic probes.[15] The acetyl groups increase the lipophilicity of the molecule, facilitating its diffusion across cell membranes. Once inside the cell, non-specific esterases can remove the acetyl groups, releasing the free N-acetylglucosamine to be incorporated into cellular metabolic pathways. This strategy allows for the introduction of modified or labeled sugars into cells to study glycan biosynthesis and function.

Drug Development and Medicinal Chemistry

The structural motif of N-acetylglucosamine is present in numerous bioactive natural products and therapeutic agents. N-Acetyl-β-D-glucosamine tetraacetate serves as a key intermediate in the synthesis of:

-

Antibiotics: The synthesis of aminoglycoside and macrolide antibiotics often involves the use of protected amino sugar building blocks.

-

Anticancer Agents: Some anticancer drugs are glycosylated to improve their solubility, stability, and pharmacokinetic properties.

-

Anti-inflammatory Drugs: The synthesis of glycoconjugates with anti-inflammatory properties may utilize this compound. For example, a derivative of tetra-O-acetyl glucosamine has been synthesized containing ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[6][16]

-

Inhibitors of Glycosidases and Glycosyltransferases: As a structural mimic of the natural substrate, derivatives of N-Acetyl-β-D-glucosamine tetraacetate can be designed as inhibitors of enzymes involved in glycan processing, which are potential targets for various diseases.

Conclusion and Future Outlook

N-Acetyl-β-D-glucosamine tetraacetate, a compound born from the foundational principles of carbohydrate chemistry, has proven to be an enduring and indispensable tool for scientists. Its journey from a simple, protected monosaccharide to a key building block in the synthesis of complex, life-saving molecules highlights the power of fundamental organic chemistry in driving biomedical innovation. As our understanding of the glycome continues to expand, the demand for versatile and well-characterized building blocks like N-Acetyl-β-D-glucosamine tetraacetate will undoubtedly grow. Future advancements in synthetic methodologies, including enzymatic and chemoenzymatic approaches, will likely provide even more efficient and selective ways to utilize this remarkable molecule, further empowering researchers to unravel the complexities of the sugar code and develop the next generation of glycoscience-based therapeutics.

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordreference.com [oxfordreference.com]

- 4. grokipedia.com [grokipedia.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. BETA-D-GLUCOSAMINE PENTAACETATE(7772-79-4) 1H NMR spectrum [chemicalbook.com]

- 11. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry of N-Acetyl-β-D-glucosamine Tetraacetate

Introduction